molecular formula C15H15BrN2O B5294555 N-(5-bromo-2-pyridinyl)-2,4,6-trimethylbenzamide

N-(5-bromo-2-pyridinyl)-2,4,6-trimethylbenzamide

Katalognummer B5294555
Molekulargewicht: 319.20 g/mol
InChI-Schlüssel: QFQDVLBKEQYDEB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-bromo-2-pyridinyl)-2,4,6-trimethylbenzamide, also known as TAK-659, is a small molecule drug that is currently being investigated for its potential use in the treatment of various cancers. This compound belongs to the class of drugs known as protein kinase inhibitors, which target specific enzymes involved in the growth and survival of cancer cells.

Wirkmechanismus

BTK is a key regulator of B-cell receptor signaling, which plays a critical role in the development and progression of B-cell malignancies. N-(5-bromo-2-pyridinyl)-2,4,6-trimethylbenzamide binds to the ATP-binding site of BTK and prevents its activation, thereby inhibiting downstream signaling pathways that promote cell survival and proliferation. This leads to apoptosis (programmed cell death) of cancer cells and ultimately, tumor regression.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, N-(5-bromo-2-pyridinyl)-2,4,6-trimethylbenzamide has been shown to have immunomodulatory effects, including the inhibition of cytokine production and the modulation of immune cell function. These effects may contribute to its therapeutic efficacy in certain types of cancer.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-(5-bromo-2-pyridinyl)-2,4,6-trimethylbenzamide is its specificity for BTK, which may reduce the risk of off-target effects and toxicity. However, like many kinase inhibitors, N-(5-bromo-2-pyridinyl)-2,4,6-trimethylbenzamide may also have limited efficacy due to the development of drug resistance over time.

Zukünftige Richtungen

There are several potential future directions for research on N-(5-bromo-2-pyridinyl)-2,4,6-trimethylbenzamide. One area of interest is the development of combination therapies that target multiple signaling pathways in cancer cells. Another area is the investigation of N-(5-bromo-2-pyridinyl)-2,4,6-trimethylbenzamide in other types of cancer, such as solid tumors. Additionally, further studies are needed to fully understand the mechanism of action of N-(5-bromo-2-pyridinyl)-2,4,6-trimethylbenzamide and its immunomodulatory effects.

Synthesemethoden

The synthesis of N-(5-bromo-2-pyridinyl)-2,4,6-trimethylbenzamide involves several chemical reactions, starting with the reaction of 2,4,6-trimethylbenzoyl chloride with 5-bromo-2-pyridinecarboxylic acid to form the corresponding acid chloride. This intermediate is then reacted with 2-amino-4-methylpyridine to yield the final product, N-(5-bromo-2-pyridinyl)-2,4,6-trimethylbenzamide.

Wissenschaftliche Forschungsanwendungen

N-(5-bromo-2-pyridinyl)-2,4,6-trimethylbenzamide has been shown to have potent anti-cancer activity in preclinical studies, particularly against hematological malignancies such as lymphoma and leukemia. It is believed to work by inhibiting the activity of a specific protein kinase called Bruton's tyrosine kinase (BTK), which is essential for the survival and proliferation of cancer cells.

Eigenschaften

IUPAC Name

N-(5-bromopyridin-2-yl)-2,4,6-trimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O/c1-9-6-10(2)14(11(3)7-9)15(19)18-13-5-4-12(16)8-17-13/h4-8H,1-3H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFQDVLBKEQYDEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)NC2=NC=C(C=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-bromopyridin-2-yl)-2,4,6-trimethylbenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.